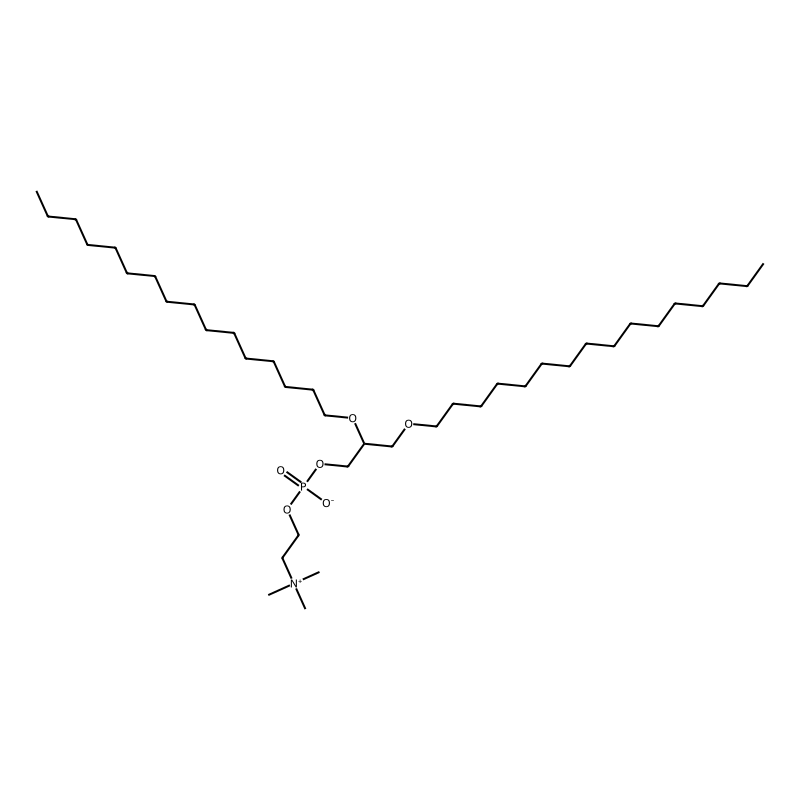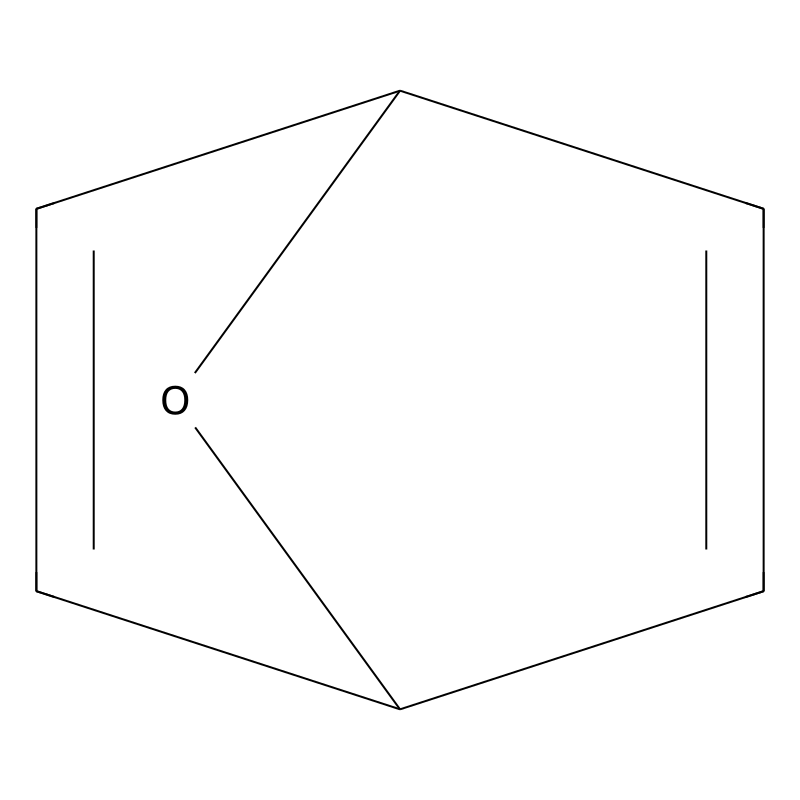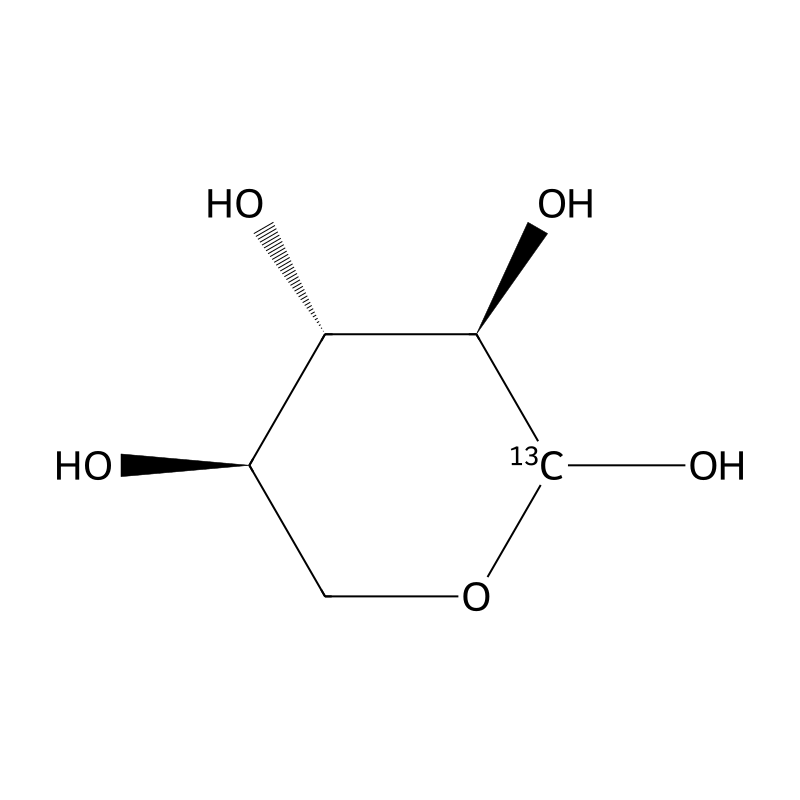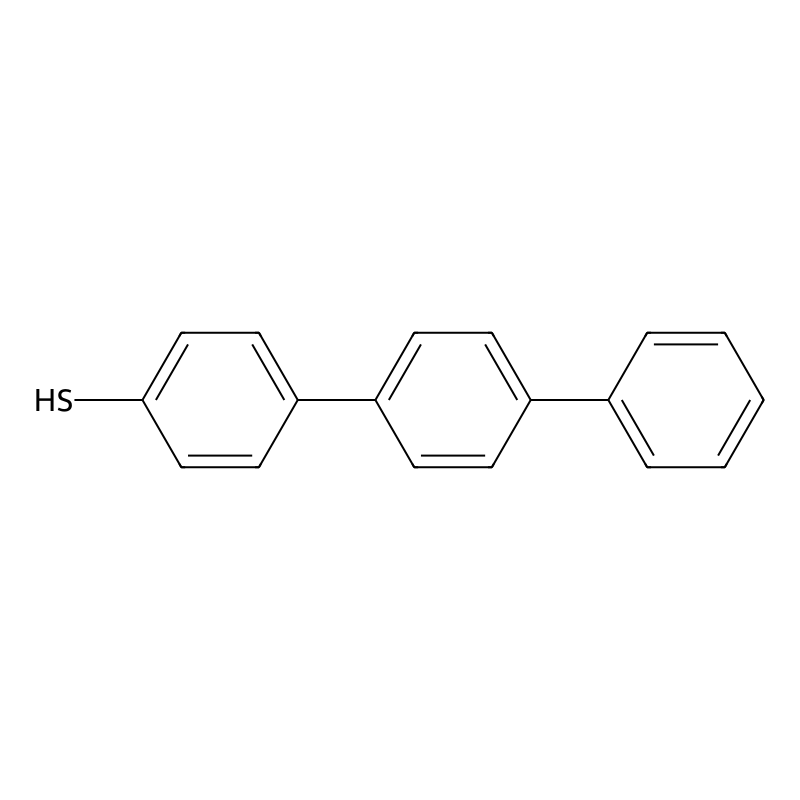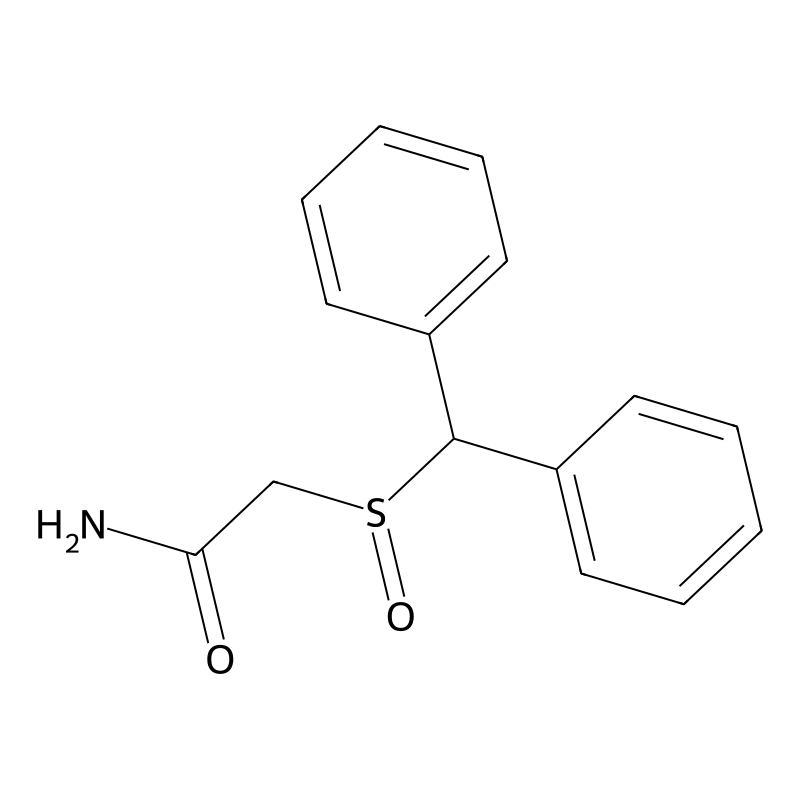N-(1,1-dioxidotetrahydrothiophen-3-yl)-3,4-diethoxy-N-ethylbenzamide
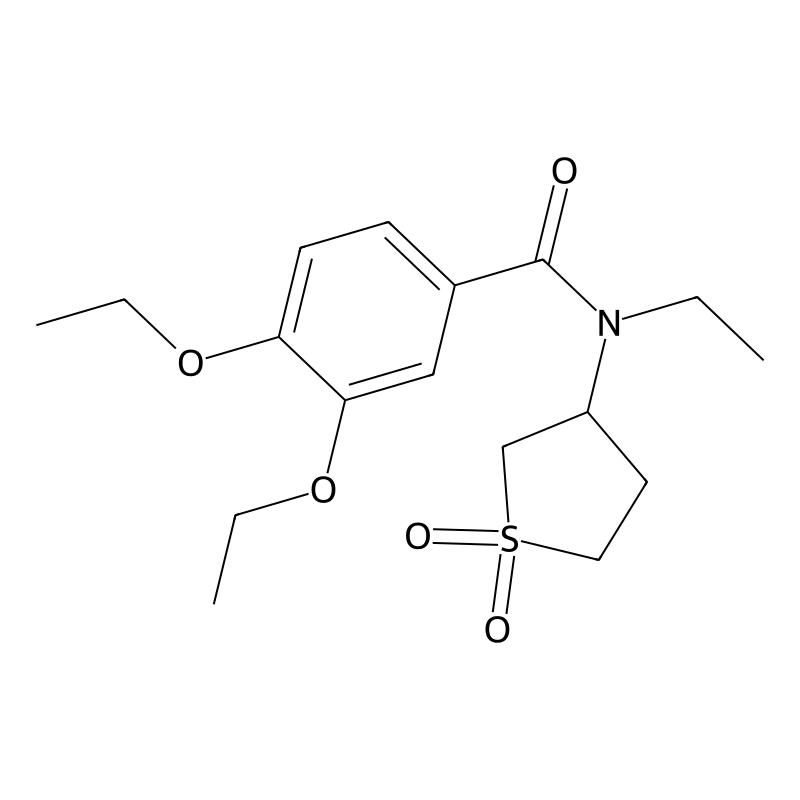
Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Solubility
Neuropharmacology
Scientific Field: Neuropharmacology
Application Summary: Compounds like N-(1,1-dioxidotetrahydrothiophen-3-yl)-3,4-diethoxy-N-ethylbenzamide may be investigated for their potential role as modulators of neuronal activity, particularly in relation to G protein-gated inwardly-rectifying potassium (GIRK) channels, which are implicated in various neurological functions and disorders.
Methods of Application: Experimental procedures might involve the synthesis of the compound followed by in vitro assays to determine its efficacy in activating GIRK channels. Techniques such as patch-clamp electrophysiology could be used to measure the compound’s effect on ion channel activity in neuronal cells.
Results Summary: The expected outcome would be the identification of the compound’s potency as a GIRK channel activator, with results potentially showing nanomolar potency and improved metabolic stability over other compounds .
Cardiac Pharmacology
Scientific Field: Cardiac Pharmacology
Application Summary: In cardiac pharmacology, such compounds could be explored for their effects on heart rate regulation due to the presence of GIRK channels in cardiac atrial myocytes.
Methods of Application: Methods might include the administration of the compound to animal models followed by electrocardiogram (ECG) recordings to observe any changes in heart rate or rhythm.
Results Summary: Results could reveal a significant impact on heart rate control, providing a basis for further investigation into therapeutic applications for cardiac conditions .
Pain Management
Scientific Field: Pain Management
Application Summary: The compound’s potential as a pain modulator could be assessed, given the involvement of GIRK channels in pain perception pathways.
Methods of Application: Animal behavior studies, such as the hot plate test or tail flick test, could be employed to evaluate analgesic properties.
Results Summary: A successful application might show a reduction in pain response metrics, indicating the compound’s effectiveness as an analgesic .
Psychiatry
Scientific Field: Psychiatry
Application Summary: The psychiatric application could focus on the compound’s influence on anxiety and depression, as GIRK channels have been associated with mood regulation.
Methods of Application: Behavioral assays in animal models, such as the elevated plus maze or forced swim test, could be used to assess anxiolytic or antidepressant effects.
Results Summary: Findings might demonstrate behavioral changes consistent with reduced anxiety or depression symptoms .
Addiction Medicine
Scientific Field: Addiction Medicine
Application Summary: Investigations into the compound’s role in addiction and reward pathways could be conducted, considering the link between GIRK channels and substance abuse.
Methods of Application: Studies might involve the use of self-administration models in rodents to determine if the compound affects drug-seeking behavior.
Results Summary: Potential outcomes could include altered patterns of addictive behavior, suggesting a possible role in treating addiction .
Antibacterial Research
Scientific Field: Antibacterial Research
Application Summary: The compound might be studied for its antibacterial properties against various pathogenic bacteria.
Methods of Application: The disc diffusion assay could be utilized to test the compound’s efficacy in inhibiting bacterial growth.
Results Summary: Results may show zones of inhibition indicating the compound’s antibacterial activity against specific bacterial strains .
Please consider this analysis as a starting point for understanding the types of applications that such compounds may have. For the most current and specific research data, consulting scientific databases or contacting experts in the field would be necessary.
Neurological Disorders
Scientific Field: Neurology
Application Summary: Such compounds may be explored for their therapeutic potential in treating neurological disorders like epilepsy, where GIRK channels play a significant role in neuronal excitability.
Methods of Application: Research might involve administering the compound to animal models of epilepsy and monitoring seizure frequency and severity through electroencephalography (EEG).
Results Summary: A successful application could demonstrate a reduction in seizure occurrence, suggesting the compound’s efficacy in epilepsy management .
Endocrine System Disorders
Scientific Field: Endocrinology
Application Summary: The compound’s effect on endocrine tissues could be investigated, particularly its influence on hormone secretion which is regulated by GIRK channels.
Methods of Application: Studies might include in vitro cell cultures of endocrine tissues treated with the compound, followed by assays to measure hormone levels.
Results Summary: Outcomes may show changes in hormone secretion patterns, indicating the compound’s potential role in treating endocrine disorders .
Gastrointestinal Motility
Scientific Field: Gastroenterology
Application Summary: The compound could be assessed for its ability to modulate gastrointestinal motility, as GIRK channels are involved in the regulation of smooth muscle contraction.
Methods of Application: Experimental procedures could involve the use of gastrointestinal tissue samples or animal models to observe changes in gut motility after compound administration.
Results Summary: Results might indicate a regulatory effect on gastrointestinal movements, providing insights into possible treatments for motility disorders .
Metabolic Diseases
Scientific Field: Metabolic Research
Application Summary: Compounds like this could be studied for their impact on metabolic pathways, potentially offering new approaches to managing diseases like diabetes.
Methods of Application: Methods could involve treating metabolic disease models with the compound and measuring changes in metabolic markers such as glucose and lipid levels.
Results Summary: Findings could reveal an influence on metabolic regulation, suggesting a therapeutic avenue for metabolic diseases .
Oncology
Scientific Field: Oncology
Application Summary: The compound’s potential as an anti-cancer agent could be explored, given that ion channels like GIRK are known to be involved in cancer cell proliferation.
Methods of Application: Research might include treating cancer cell lines with the compound and assessing cell viability, apoptosis, and proliferation rates.
Results Summary: A promising application would show the compound’s ability to inhibit cancer cell growth or induce apoptosis .
Immunology
Scientific Field: Immunology
Application Summary: The immunomodulatory effects of the compound could be investigated, particularly its impact on immune cell activation and signaling.
Methods of Application: Studies might involve treating immune cells with the compound and analyzing changes in immune cell function and cytokine production.
Results Summary: Results could demonstrate the compound’s role in modulating immune responses, which could be relevant for autoimmune or inflammatory diseases .
Molecular Structure Analysis
The molecule contains several functional groups:
- A benzene ring with an attached amide group (CONHCH2CH3) - This is a common structure in many pharmaceuticals because it can participate in hydrogen bonding with other molecules [].
- An ethyl group (CH2CH3) - This group is often added to improve the absorption and distribution of a drug molecule in the body [].
- A diethoxy group (OCH2CH3)2 - The presence of two ether groups (C-O-C) can affect the solubility and other properties of the molecule [].
- A tetrahydrothiophene dioxide group - This five-membered ring with a sulfur atom and two oxide groups is less common. Little is known about the specific properties it imparts to the molecule.
Chemical Reactions Analysis
- The amide bond formation likely involves the reaction of an amine with a carboxylic acid derivative.
- The diethoxy group might be introduced through Williamson ether synthesis [].
Physical And Chemical Properties Analysis
No data is currently available on specific properties like melting point, boiling point, or solubility.
- Wear gloves and eye protection when handling.
- Work in a well-ventilated area.
- Avoid inhalation, ingestion, and skin contact.




